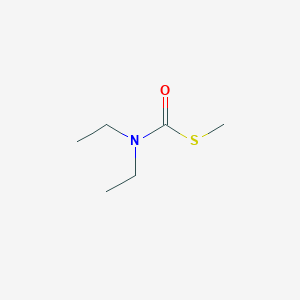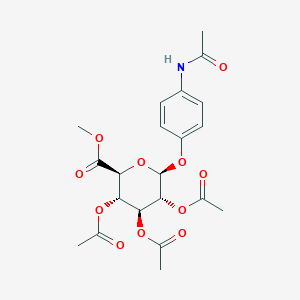
4-(3,4-二氯苯基)-1-四氢萘酮
描述
The compound “4-(3,4-Dichlorophenyl)-1-tetralone” is a derivative of tetralone, which is a type of ketone. The “3,4-Dichlorophenyl” indicates the presence of a phenyl (benzene) ring with two chlorine atoms attached at the 3rd and 4th positions. The “4-” before it suggests that this phenyl ring is attached to the 4th carbon of the tetralone .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of the atoms in the molecule. This compound likely has regions of electron density around the oxygen in the ketone group and the chlorine atoms. The benzene ring contributes to the molecule’s planarity .Chemical Reactions Analysis
The ketone group in tetralone is a site of high reactivity and can undergo various reactions such as reduction, condensation, and others. The chlorine atoms on the phenyl ring can also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the ketone could make it polar, and the chlorine atoms might make it somewhat heavy. It’s difficult to predict other properties like melting point, boiling point, etc., without experimental data .科学研究应用
Preparation of New Heterocyclic Compounds
This compound is used in the preparation of some new heterocyclic compounds with expected biological activity . These compounds are often used in pharmaceuticals and other areas of chemical research.
Synthesis of Pyridinopyrimidinone Derivatives
It is used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridinotriazolinopyrimidinone Derivatives
The compound is also used in the synthesis of Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives . These derivatives are known for their potential therapeutic applications.
Pre-emergent Agrochemical
It is used as a pre-emergent agrochemical . This means it is applied to agricultural fields before the emergence of weeds, helping to control their growth and protect crops.
Raw Material in Organic Synthesis
This compound serves as an important raw material in organic synthesis . It is used in the production of a variety of other chemicals.
Intermediate in Pharmaceuticals
It is used as an intermediate in the production of pharmaceuticals . This means it is used in the synthesis of various drugs.
Intermediate in Dyestuff
This compound is also used as an intermediate in the production of dyestuff . Dyestuffs are substances used to impart color to a variety of materials.
Solubility Research
Due to its solubility in water, chloroform, and methanol, and its slight solubility in many organic solvents , this compound is often used in solubility research.
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-1-tetralone | |
CAS RN |
79560-19-3 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-(3,4-Dichlorophenyl)-1-tetralone in pharmaceutical chemistry?
A1: 4-(3,4-Dichlorophenyl)-1-tetralone serves as a crucial intermediate in synthesizing the antidepressant drug sertraline hydrochloride. [, ] This compound, also known as 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, plays a vital role in the multi-step synthesis of sertraline.
Q2: What are the common synthetic routes for preparing 4-(3,4-Dichlorophenyl)-1-tetralone?
A2: The primary synthetic approach involves a Friedel-Crafts alkylation reaction. This method typically utilizes α-naphthol and ortho-dichlorobenzene as starting materials in the presence of a catalyst like anhydrous aluminum chloride. [, , ] Researchers have explored optimizing this synthesis by modifying reaction conditions and catalysts to enhance yield.
Q3: How does the structure of 4-(3,4-Dichlorophenyl)-1-tetralone influence its solubility?
A3: Studies have investigated the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various solvents. It exhibits solubility in a range of organic solvents, including methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran. [] This solubility information is crucial for understanding its behavior during synthesis, purification, and potential formulation development for sertraline hydrochloride.
Q4: Beyond sertraline synthesis, are there other potential applications for 4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives?
A4: Research has shown that reactions of 1,5-, 1,6-, and 1,7- naphthalenediols with ortho-dichlorobenzene, facilitated by aluminum chloride or bromide, yield various dichlorophenyl-hydroxy-1-tetralone isomers. [] These compounds, structurally similar to 4-(3,4-Dichlorophenyl)-1-tetralone, hold potential for future exploration in pharmaceutical research due to their potential pharmacological activity.
Q5: What analytical techniques are commonly employed to characterize and quantify 4-(3,4-Dichlorophenyl)-1-tetralone?
A5: Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound. [] These techniques provide valuable information about the compound's composition, structure, and purity, ensuring quality control during synthesis.
Q6: What is known about the crystal structure of 4-(3,4-Dichlorophenyl)-1-tetralone?
A6: X-ray crystallography studies have revealed that in the solid state, the two ring systems within the 4-(3,4-Dichlorophenyl)-1-tetralone molecule adopt a nearly perpendicular orientation, with a dihedral angle of approximately 82.06°. [] The crystal structure also reveals the presence of CH-type hydrogen bonds. Understanding the solid-state structure can offer insights into physicochemical properties, such as stability and solubility.
Q7: Are there any reported attempts to enhance the overall yield of sertraline hydrochloride synthesis by optimizing the production of 4-(3,4-Dichlorophenyl)-1-tetralone?
A7: Yes, researchers have explored modifying the synthetic route for 4-(3,4-Dichlorophenyl)-1-tetralone to improve the overall yield of sertraline hydrochloride. [] One study reported achieving a total yield of 26% for sertraline hydrochloride by optimizing reaction conditions and employing Raney nickel as a catalyst during a hydrogenation step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















